molecular formula C7H6F2O B163607 2,3-Difluoroanisole CAS No. 134364-69-5

2,3-Difluoroanisole

Cat. No.: B163607
CAS No.: 134364-69-5
M. Wt: 144.12 g/mol
InChI Key: RDOGTTNFVLSBKG-UHFFFAOYSA-N
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Description

2,3-Difluoroanisole is an organic compound with the molecular formula C7H6F2O. It is a clear, colorless liquid with a molecular weight of 144.12 g/mol. The compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluoroanisole is typically synthesized through the hydrofluorination of the benzene ring. One common method involves the reaction of 2,3-difluorobenzyl alcohol with an etherifying agent such as p-toluenesulfonic acid or thionyl chloride to produce the corresponding etherified product .

Industrial Production Methods: In industrial settings, this compound can be produced by the amination reaction of chloroacetic acid and 2,3-difluoroethanol. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Scientific Research Applications

2,3-Difluoroanisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoroanisole involves its interaction with molecular targets and pathways within cells. The compound inhibits DNA synthesis and protein synthesis, which leads to the inhibition of cell growth and proliferation. This is primarily due to the presence of fluorine atoms, which can react with hydrogen atoms on amino groups of enzymes, thereby preventing these enzymes from functioning properly .

Comparison with Similar Compounds

  • 2,4-Difluoroanisole
  • 2,5-Difluoroanisole
  • 2,6-Difluoroanisole
  • 3,4-Difluoroanisole
  • 3,5-Difluoroanisole

Comparison: 2,3-Difluoroanisole is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other difluoroanisoles, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1,2-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOGTTNFVLSBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377680
Record name 2,3-Difluoroanisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134364-69-5
Record name 1,2-Difluoro-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134364-69-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoroanisole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2,3-Difluorophenol (4.55 g) was dissolved in DMF (25 mL) and was treated with powdered K2CO3 (6.0 grams) and the mixture was stirred at an ambient temperature for 10 minutes under nitrogen atmosphere. The mixture was treated with iodomethane (9.0 grams), and was stirred at room temperature for 18 hours. The reaction mixture was quenched with water and was extracted with ether. The ether extract was washed with water, dried (Na2SO4) and concentrated to afford 3.8 grams of title compound as amber oil. 1HNMR(CDCl3): δ 6.97(m, 1H), 6.78(m, 2H), 3.90(s, 3H). Step 2: 2,3-Difluoro-4-methoxybenzaldehyde.
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,3-difluorophenol 21a (2.08 g, 14.5 mmol, purchased from Beijing yu xiang hui da chemical Co., Ltd) in acetone (50 mL) were added methyl iodide (1.24 mL, 19.98 mmol) and potassium carbonate (3.18 g, 23.06 mmol) in turn at room temperature. The mixture was stirred at room temperature for 16 hours and then filtered. To the filtrate was added ethyl acetate (40 mL). The resulting mixture was washed with water (40 mL×2), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to give the title compound 21b as yellow oil (2.09 g, 100%). This material was not further purified. The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, CDCl3) δ(ppm): 7.01 (m, 1H), 6.83-6.71 (m, 2H), 3.92 (s, 3H).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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